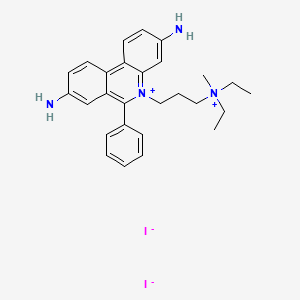

Propidium iodide

Cat. No. B1679639

M. Wt: 541.5 g/mol

InChI Key: ISKCJFFZOPXOFC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05556751

Procedure details

Propidium iodide was tested for its effect on the replication of wild type RNA in a preparation of Qβ replicase. Propidium iodide in an amount of either 0, 1, or 3 μg/ml was added to a reaction buffer containing: 90 mM Tris HCl (pH7.5), 14 mM MgCl2, 0.4 mM each ATP, GTP, UTP, and CTP, and 10 μCi α- 32P-CTP. The Qβ replicase reaction was initiated in each sample by addition of 1.2 μg of Qβ replicase prepared according to the method of Eoyang and August, (1972), ibid. Aliquots of the reaction mixture were withdrawn every 5 minutes and spotted on DE81 filters (Schleicher & Schuell Inc., Keene, N.H.). The spotted filters were washed repeatedly with 0.5M NaPO4, (pH7.0) to remove unincorporated nucleotide. The filters were counted for Cerenkov radiation by standard procedures in a scintillation counter. The results are shown in FIG. 1. Addition of propidium iodide delayed the point in time at which levels of incorporation resulting from the replication of wild type MDV-1 template became detectable. One microgram per milliter delayed the appearance of replicated product between about 2-5 minutes, which corresponds to about 20-50% inhibition of the rate of replication in the geometric phase, and 3μg/ml delayed the appearance of product for about 20 minutes, which corresponds to approximately a 3-fold reduction in the rate of replication.

Name

Propidium iodide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

RNA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Propidium iodide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Tris HCl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

32P-CTP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Identifiers

|

REACTION_CXSMILES

|

CC[N+](CCC[N+:10]1[C:23](C2C=CC=CC=2)=[C:22]2[C:17](C=C[C:20]([NH2:30])=[CH:21]2)=[C:16]2[C:11]=1C=C(N)C=C2)(CC)C.[I-].[I-].C(O)[C:35]([NH2:40])([CH2:38]O)[CH2:36][OH:37].Cl.[Mg+2].[Cl-].[Cl-].P([O:58][CH2:59][C@H:60]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.P(OC[C@H]1O[C@@H](N2C3N=C(N)NC(=O)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.C1[C:115](=O)[NH:114][C:112](=[O:113])[N:111]([C@@H]2O[C@H](COP(OP(OP(O)(O)=O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)[CH:110]=1>>[CH3:110][N:111]1[C:112](=[O:113])[N:114]([CH3:115])[C:36](=[O:37])[C:35]2[N:40]([CH2:60][CH2:59][OH:58])[C:20]([CH2:21][C:22]3[CH:17]=[CH:16][CH:11]=[N:10][CH:23]=3)=[N:30][C:38]1=2 |f:0.1.2,3.4,5.6.7|

|

Inputs

Step One

|

Name

|

Propidium iodide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C=4C=CC=CC4)N)N.[I-].[I-]

|

[Compound]

|

Name

|

RNA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

Propidium iodide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C=4C=CC=CC4)N)N.[I-].[I-]

|

Step Three

|

Name

|

Tris HCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

|

Step Eight

[Compound]

|

Name

|

32P-CTP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

buffer containing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The Qβ replicase reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was initiated in each sample by addition of 1.2 μg of Qβ replicase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Aliquots of the reaction mixture were withdrawn every 5 minutes

|

|

Duration

|

5 min

|

WASH

|

Type

|

WASH

|

|

Details

|

The spotted filters were washed repeatedly with 0.5M NaPO4, (pH7.0)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove unincorporated nucleotide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Addition of propidium iodide

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CN=CC=C3)CCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |